molecular formula C7H6N2 B1592419 5-Ethynylpyridin-2-amine CAS No. 82454-61-3

5-Ethynylpyridin-2-amine

Cat. No.: B1592419
CAS No.: 82454-61-3
M. Wt: 118.14 g/mol
InChI Key: ZVGIVKMNLUTRPN-UHFFFAOYSA-N
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Description

5-Ethynylpyridin-2-amine, also known as 5-ethynyl-2-aminopyridine or 5-Ethynyl-2-pyridinamine, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Pyridylacetylenic Amines

5-Ethynylpyridin-2-amine and its derivatives are used in the synthesis of N-oxides of pyridylacetylenic amines. The study by Ikramov et al. (2021) explored this process, investigating the effects of solvents, catalysts, and reaction time on product yield, with structures confirmed using IR and PMR spectroscopy.

Formation of Tetrahydropyridines

In the context of organic synthesis, this compound is used to form 2,3,4,5-tetrahydropyridines under the catalytic action of gold(III) salts. This synthesis approach has implications for creating certain venom components in ants, as noted by Fukuda & Utimoto (1987).

Amination of Polyhalopyridines

In another application, Ji, Li, & Bunnelle (2003) demonstrated the selective amination of polyhalopyridines using a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine, showing its utility in specialized chemical synthesis.

Dihydrofolate Reductase Inhibitors

This compound derivatives have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. Wyss et al. (2003) designed 2,4-diaminopyrimidines bearing these residues for high-throughput synthesis and screening, leading to the identification of various classes of DHFR inhibitors.

Formation of Heterocyclic Aromatic Amines

The compound also plays a role in the formation of heterocyclic aromatic amines like PhIP, which are found in cooked food. Zöchling & Murkovic (2002) identified important intermediates in the reaction mechanism for forming PhIP, providing insights into food chemistry and safety.

Synthesis of Tetramic Acid Derivatives

This compound is also used in the synthesis of 4-amino derivatives of tetramic acid. Liu et al. (2014) explored this for potential bioactivities, revealing herbicidal, fungicidal, insecticidal, and antitumor activities of these compounds.

Theranostic Nanoplatforms

In the field of nanotechnology, this compound derivatives have been utilized in developing theranostic nanoplatforms. Fan et al. (2019) reported on poly(amidoamine) dendrimer-coordinated copper(II) complexes for enhanced magnetic resonance imaging and chemotherapy of tumors.

Soil Nitrification Inhibition

This compound has also been evaluated as a soil nitrification inhibitor. McCarty & Bremner (1990) compared its efficacy with other compounds, showing its potential in improving fertilizer efficiency by retarding nitrification.

Safety and Hazards

5-Ethynylpyridin-2-amine is classified as a flammable solid. It may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

Amines can act as ligands, binding to receptors and triggering a response . The specific interactions of 5-Ethynylpyridin-2-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s worth noting that amines, including pyrimidines, play crucial roles in various biochemical pathways, including nucleotide synthesis

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . Future research should focus on these aspects to understand how this compound behaves in the body.

Result of Action

As an amine, it may have various effects depending on its specific targets and interactions

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action . Future studies should consider these factors to provide a comprehensive understanding of this compound’s behavior in different environments.

Biochemical Analysis

Biochemical Properties

5-Ethynylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleotide excision repair, a crucial DNA repair mechanism. For instance, this compound can act as a substrate for excision repair when incorporated into DNA, leading to its removal by repair enzymes . This interaction highlights the compound’s potential in studying DNA repair pathways and its implications in genomic stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, this compound can induce cellular toxicity, leading to cell death . This effect is particularly notable in rapidly dividing cells, making it a potential candidate for cancer research. Additionally, the compound’s ability to cross the blood-brain barrier suggests its potential use in treating brain cancers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can be incorporated into DNA, where it is recognized as damage by nucleotide excision repair enzymes . This recognition triggers a repair response, leading to the excision of the compound from the DNA strand. The continuous cycle of incorporation and excision can result in a futile repair process, ultimately causing cell death. This mechanism underscores the compound’s potential as a tool for studying DNA repair and its therapeutic applications in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term exposure to the compound can lead to sustained cellular toxicity, particularly in cells with high replication rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high doses of this compound can induce severe cellular toxicity and cell death, particularly in rapidly dividing tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into DNA. The compound’s metabolism is closely linked to nucleotide excision repair pathways, where it is recognized and excised by repair enzymes . This interaction affects metabolic flux and can influence the levels of metabolites involved in DNA synthesis and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier suggests that it can be distributed to the brain, making it a potential candidate for treating brain cancers . Additionally, its distribution within cells can affect its localization and accumulation, influencing its overall cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it can be incorporated into DNA . This localization is facilitated by its structural properties, allowing it to interact with nuclear proteins and enzymes involved in DNA repair. The presence of targeting signals or post-translational modifications may further direct the compound to specific nuclear compartments, enhancing its efficacy in DNA repair studies.

Properties

IUPAC Name

5-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGIVKMNLUTRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620708
Record name 5-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82454-61-3
Record name 5-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-pyridin-2-ylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-trimethylsilanylethynyl-pyridin-2-ylamine (example D.1 method 1 step 1) (32.08 g, 169 mmol) in THF (150 mL) and MeOH (350 mL) at 0° C. was added K2CO3 (2.33 g, 10 mol %) and the mixture was stirred at 0° C. for 5 h. Diluted with ice water (500 mL), extracted with TBME (3×500 mL), washed the combined organic layers with brine, dried over MgSO4. Removal of the solvent in vacuum left a dark brown solid, which was dissolved in hot ethyl acetate and precipitated with n-heptane trituration to give the 5-ethynyl-pyridin-2-ylamine (14.61 g, 73%) as a light brown solid. Evaporation of the mother liquor followed by silica gel column chromatography gave a brown solid which was triturated with ether and n-heptane to give a second crop of the title compound (3.26 g, 16%) as a light brown solid. MS (EI) 118.1 [(M)+]; mp 143° C.
Quantity
32.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 4-(6-amino-pyridin-3-yl)-2-methyl-but-3-yn-2-ol (example D.1 method 2 step 1) (22.5 g, 128 mmol) in toluene (500 mL) was refluxed in the presence of powdered NaOH (3.83 g, 96 mmol) for 16 h. The solvent was removed under reduced pressure to leave a brown residue which was purified by silica gel column chromatography with dichloromethane and ether, followed by trituration with heptane to give the title compound (5.5 g, 36%) (31.1 g, 100%) as light red solid. MS (EI) 118.1 [(M)+]; mp 143° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-(6-amino-pyridin-3-yl)-2-methyl-but-3-yn-2-ol (example D.1 method 2 step 1) (22.5 g, 128 mmol) in toluene (500 mL) was refluxed in the presence of powdered NaOH (3.83 g, 96 mmol) for 16 h. The solvent was removed under reduced pressure to leave a brown residue which was purified by silica gel column chromatography with dichloromethane and ether, followed by trituration with heptane to give the title compound (5.5 g, 36%) (31.1 g, 100%) as light red solid. MS (EI) 118.1 [(M)+]; mp 143° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-trimethylsilanylethynyl-pyridin-2-ylamine (26 mg, 137 μmol) described in Manufacturing Example 28-1-2 in tetrahydrofuran (1 mL) and methanol (1 mL) was added potassium carbonate (37.9 mg, 274 μmol) at room temperature, which was stirred for 1 hour at room temperature. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (16 mg, 99%).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
37.9 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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